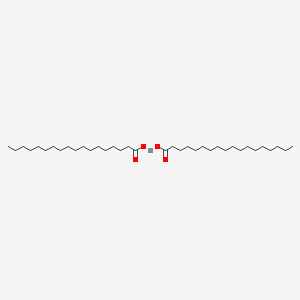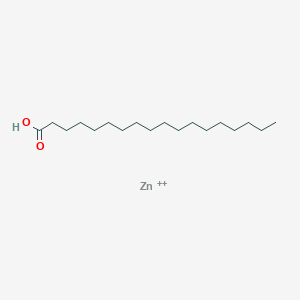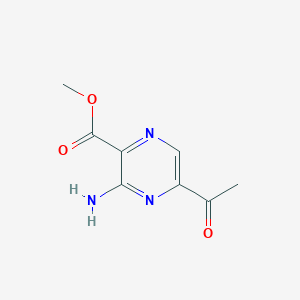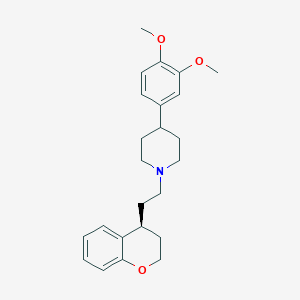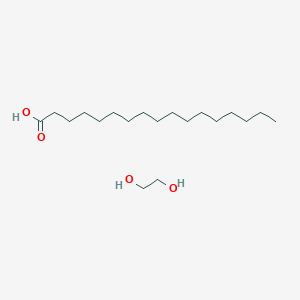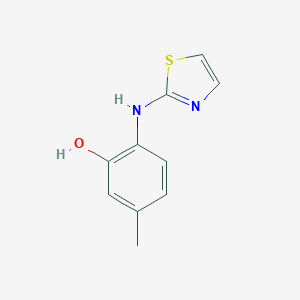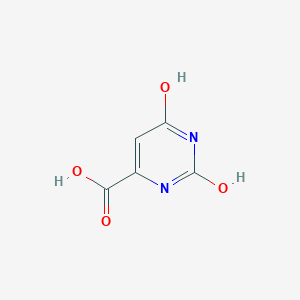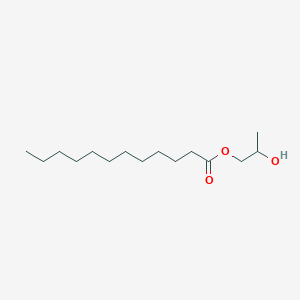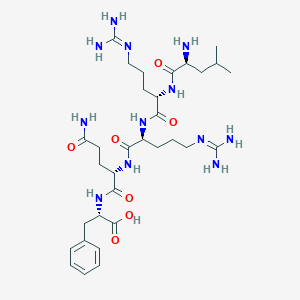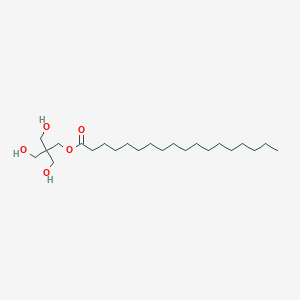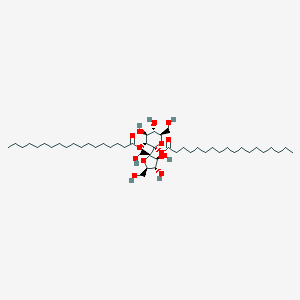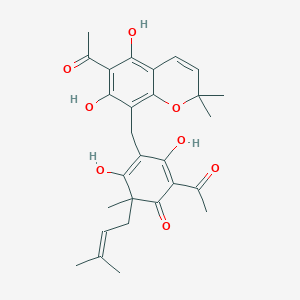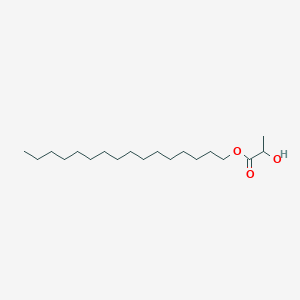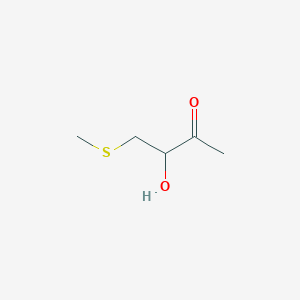
1-Acetyl-2-(methylthio)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-(methylthio)ethanol, also known as AME, is a sulfur-containing organic compound. It is commonly used in the fragrance industry as a flavoring agent due to its unique aroma. In recent years, AME has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-Acetyl-2-(methylthio)ethanol is not well understood. However, it is believed that the sulfur-containing group in 1-Acetyl-2-(methylthio)ethanol plays a role in its biological activity. This group may interact with enzymes or other proteins in the body, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
1-Acetyl-2-(methylthio)ethanol has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 1-Acetyl-2-(methylthio)ethanol has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to increase the activity of certain enzymes, such as superoxide dismutase, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-2-(methylthio)ethanol in lab experiments is its unique aroma, which can be used to study olfactory responses in animals. Additionally, 1-Acetyl-2-(methylthio)ethanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using 1-Acetyl-2-(methylthio)ethanol is its potential toxicity. While 1-Acetyl-2-(methylthio)ethanol has been shown to be relatively safe in low doses, high doses may cause adverse effects.
Orientations Futures
There are several potential future directions for research on 1-Acetyl-2-(methylthio)ethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a natural preservative in the food industry. Additionally, further research is needed to fully understand the mechanism of action of 1-Acetyl-2-(methylthio)ethanol and its potential toxicity in high doses.
Conclusion
In conclusion, 1-Acetyl-2-(methylthio)ethanol is a sulfur-containing organic compound with potential therapeutic applications. Its unique aroma and relative ease of synthesis make it a useful tool for scientific research. While further research is needed to fully understand its mechanism of action and potential toxicity, 1-Acetyl-2-(methylthio)ethanol shows promise as a treatment for inflammatory diseases, as well as a natural preservative and alternative to traditional antibiotics.
Méthodes De Synthèse
The synthesis of 1-Acetyl-2-(methylthio)ethanol is typically achieved through a multi-step process. The first step involves the reaction of acetic anhydride with 2-mercaptoethanol to form 1-acetyl-2-mercaptoethanol. This intermediate is then oxidized using a mild oxidizing agent, such as hydrogen peroxide, to form 1-Acetyl-2-(methylthio)ethanol. The purity of the final product can be improved through recrystallization or distillation.
Applications De Recherche Scientifique
1-Acetyl-2-(methylthio)ethanol has shown potential therapeutic applications in several areas of research. One study found that 1-Acetyl-2-(methylthio)ethanol has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study showed that 1-Acetyl-2-(methylthio)ethanol has antioxidant properties, which could make it a useful tool for preventing oxidative stress-related diseases. Additionally, 1-Acetyl-2-(methylthio)ethanol has been shown to have antifungal and antibacterial properties, which could make it a potential alternative to traditional antibiotics.
Propriétés
Numéro CAS |
137946-06-6 |
|---|---|
Nom du produit |
1-Acetyl-2-(methylthio)ethanol |
Formule moléculaire |
C5H10O2S |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
Clé InChI |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
SMILES canonique |
CC(=O)C(CSC)O |
Synonymes |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



